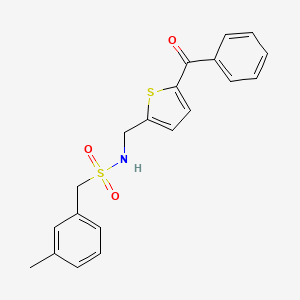

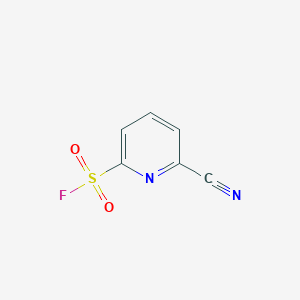

![molecular formula C8H3ClF5N3 B2491732 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477871-29-7](/img/structure/B2491732.png)

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a compound belonging to the triazolopyridine class, known for its varied chemical and physical properties, which contribute to its potential utility in various fields of chemistry and materials science. This chemical entity, characterized by the presence of both triazolo and pyridine rings along with chloro, difluoro, and trifluoromethyl groups, has attracted attention for its synthesis methods, molecular structure, chemical reactions, and unique properties.

Synthesis Analysis

The synthesis of this compound and its derivatives primarily involves multi-step reactions under specific conditions. A notable method includes the microwave-assisted one-pot synthesis, where 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate serve as starting materials, leading to the formation of substituted triazolopyridines with trifluoromethyl moieties (Yang et al., 2015). Another approach involves palladium-catalyzed monoarylation of hydrazides for synthesizing various triazolopyridine analogues (Reichelt et al., 2010).

Molecular Structure Analysis

Detailed structural analyses have been conducted using techniques such as X-ray diffraction, NMR, and FTIR, providing insights into the crystal and molecular structure. For instance, a study on the crystal structure of a related triazolopyridine derivative highlights the molecular arrangements and interactions, including π-π stacking and C-H...X (X = F, Cl) interactions, which play a significant role in determining the compound's stability and properties (de Souza et al., 2015).

Scientific Research Applications

Synthesis and Characterization

- Novel derivatives of 1,2,4-Triazolo[4,3-a]Pyridine, including those containing the trifluoromethyl moiety, have been synthesized using methods like microwave irradiation, facilitating the study of their chemical structures through NMR, MS, and elemental analysis (Yang et al., 2015).

- X-ray diffraction analysis has been employed to determine the crystal structure of novel 1,2,4- Triazolo[4,3-a]Pyridine compounds, aiding in the understanding of their molecular configurations (Wang et al., 2018).

Biological Activity

- Certain derivatives of 1,2,4-Triazolo[4,3-a]pyridine, particularly those with sulfone groups, have demonstrated notable antifungal and insecticidal activities, as seen in compounds like 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Xu et al., 2017).

- Herbicidal activity has been observed in certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are effective on a broad spectrum of vegetation at low application rates (Moran, 2003).

Methodological Advances

- The development of efficient synthesis methods for [1,2,4]Triazolo[4,3-a]pyridines, such as those catalyzed by palladium, has been instrumental in producing various analogues with diverse substituents (Reichelt et al., 2010).

- Microwave-assisted synthesis methods for 1,2,4-triazolo[4,3-a]pyridine derivatives have shown to offer advantages like high yields and environmental friendliness (Zhang et al., 2015).

properties

IUPAC Name |

3-[chloro(difluoro)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF5N3/c9-7(10,11)6-16-15-5-4(8(12,13)14)2-1-3-17(5)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJYSPAGHNGIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

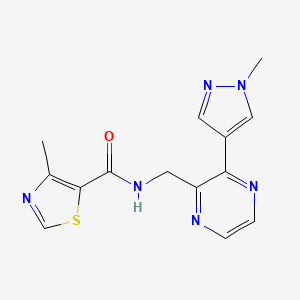

![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

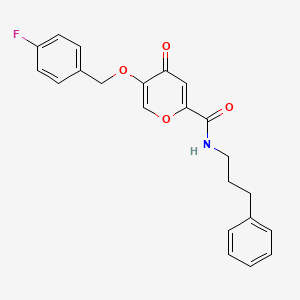

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)

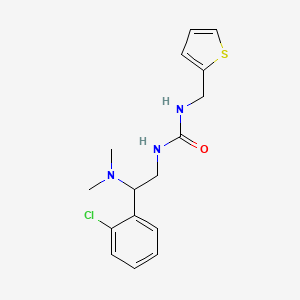

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)